molecular formula C16H18FNO B2925449 (E)-1-(3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)-3-phenylprop-2-en-1-one CAS No. 2321336-06-3

(E)-1-(3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)-3-phenylprop-2-en-1-one

Cat. No. B2925449
CAS RN: 2321336-06-3
M. Wt: 259.324
InChI Key: JTKJBDVDRSUPJV-RMKNXTFCSA-N
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Description

The compound seems to be related to 3-Oxa-8-azabicyclo [3.2.1]octane hydrochloride . The IUPAC name for this compound is 3-oxa-8-azabicyclo [3.2.1]octane hydrochloride . It has a molecular weight of 149.62 .


Molecular Structure Analysis

The InChI code for the related compound 3-oxa-8-azabicyclo [3.2.1]octane hydrochloride is 1S/C6H11NO.ClH/c1-2-6-4-8-3-5 (1)7-6;/h5-7H,1-4H2;1H . This could provide some insight into the molecular structure of your compound.


Physical And Chemical Properties Analysis

The related compound 3-oxa-8-azabicyclo [3.2.1]octane hydrochloride is a solid at room temperature . It should be stored in an inert atmosphere .

Scientific Research Applications

Fluorinated Compounds in Drug Development

Fluorinated compounds, such as those incorporating fluoroalkyl groups, play a critical role in pharmaceutical chemistry due to their ability to modulate the biological activity, metabolic stability, and membrane permeability of therapeutic agents. The introduction of fluorine atoms into organic molecules can significantly influence drug-receptor interactions, often leading to enhanced efficacy and selectivity of pharmaceuticals (Hai‐Xia Song et al., 2018).

Antimicrobial Applications

Fluorinated heterocycles, such as fluoroquinolones, represent a class of potent antibacterial agents that have been extensively studied and developed due to their broad spectrum of activity against a variety of bacterial pathogens. These compounds operate by inhibiting bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication and cell division (Adilson D da Silva et al., 2003).

Cancer Research and Treatment

Fluorine-containing compounds, such as 5-fluorouracil (5-FU) and its prodrugs (capecitabine, UFT, S-1), have been extensively utilized in the treatment of various cancers. These agents are designed to interfere with DNA synthesis in rapidly dividing cells, showcasing the importance of fluorinated compounds in chemotherapeutic regimens (M. Malet-Martino & R. Martino, 2002).

Imaging and Diagnostic Applications

Fluorinated compounds are also pivotal in the development of imaging agents for diagnostic purposes, including in vivo cancer diagnosis through fluorophores and other fluorine-containing molecules that enhance the contrast and resolution of imaging techniques (Raphael E. Alford et al., 2009).

Safety and Hazards

The related compound 3-oxa-8-azabicyclo [3.2.1]octane hydrochloride has several hazard statements including H302, H315, H319, H332, and H335 . Precautionary statements include P261, P280, and P305+P351+P338 .

properties

IUPAC Name

(E)-1-(3-fluoro-8-azabicyclo[3.2.1]octan-8-yl)-3-phenylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FNO/c17-13-10-14-7-8-15(11-13)18(14)16(19)9-6-12-4-2-1-3-5-12/h1-6,9,13-15H,7-8,10-11H2/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTKJBDVDRSUPJV-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)C=CC3=CC=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2CC(CC1N2C(=O)/C=C/C3=CC=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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